(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c1-11-7-13(8-12(2)17(11)25)9-14(10-23)18(26)24-16-6-4-3-5-15(16)19(20,21)22/h3-9,25H,1-2H3,(H,24,26)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDGJJJROPITJP-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 4-hydroxy-3,5-dimethylbenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to form the cyano-substituted intermediate. The final step involves the reaction of this intermediate with 2-(trifluoromethyl)aniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects. Researchers study its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, or electronic devices.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of (Z)-configured cyano-enamides with aryl substitutions. Structural analogs from the evidence include:
Structural Analog 1: (Z)-2-Cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide (CAS: 1012563-69-7)
- Molecular Formula : C₂₀H₂₀N₂O
- Molecular Weight : 304.4 g/mol
- Key Substituents :
- Aromatic Ring 1 : 2,4,5-Trimethylphenyl (electron-donating methyl groups).
- Aromatic Ring 2 : 3-Methylphenyl.
- Comparison: The absence of hydroxyl (-OH) and trifluoromethyl (-CF₃) groups reduces polarity compared to the target compound.
Structural Analog 2: (Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide (CAS: 2158199-52-9)
- Molecular Formula : C₁₇H₁₁BrCl₂N₂O₃
- Molecular Weight : 442.1 g/mol
- Key Substituents :
- Aromatic Ring 1 : 3-Bromo-4-hydroxy-5-methoxyphenyl (halogen and polar groups).
- Aromatic Ring 2 : 3,5-Dichlorophenyl.
- The hydroxyl and methoxy groups increase hydrogen-bonding capacity, contrasting with the target compound’s 4-hydroxy-3,5-dimethylphenyl group .
Comparative Analysis Table
Mechanistic and Functional Implications
- Steric and Solubility Trade-offs : Analog 1’s methyl groups improve lipid solubility but may reduce water solubility, limiting bioavailability. The target compound’s hydroxy group counterbalances CF₃-induced hydrophobicity, offering a more balanced pharmacokinetic profile.
- Halogen Interactions : Analog 2’s bromine and chlorine atoms enable halogen bonding, a feature absent in the target compound but relevant for designing selective inhibitors in drug discovery .
Biological Activity
(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, often referred to as a cinnamamide derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes a cyano group, hydroxy groups, and trifluoromethyl substitutions, which are known to influence its pharmacological properties.
- Molecular Formula : C15H18F3N2O
- Molecular Weight : 298.32 g/mol
- CAS Number : 868232-00-2
- Structural Formula : The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated that it can inhibit the growth of several bacterial strains, with an observed Minimum Inhibitory Concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Anticancer Potential
The compound has also shown promise in cancer research. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress : It has been suggested that the compound increases reactive oxygen species (ROS) within cells, leading to oxidative stress and subsequent apoptosis.
- Modulation of Signaling Pathways : There is evidence that it interacts with various signaling pathways such as MAPK and PI3K/Akt, which are critical in regulating cell growth and survival.
Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential application as an antimicrobial agent .
Study 2: Anticancer Activity
A study conducted at a leading cancer research institute assessed the anticancer properties of this compound on various human cancer cell lines. The findings revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis via caspase activation .
Q & A
Basic: What synthetic strategies are recommended for the preparation of (Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide?
Answer:
The synthesis typically involves multi-step reactions, including condensation and cyclization steps. A common route involves:
- Step 1: Formation of the enamide backbone via Knoevenagel condensation between a cyanoacetamide derivative and an aromatic aldehyde.
- Step 2: Selective functionalization of the phenolic hydroxyl group under mild acidic conditions to avoid decomposition of the trifluoromethyl group.
- Step 3: Purification using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Key considerations include monitoring reaction progress via thin-layer chromatography (TLC) and ensuring anhydrous conditions to prevent hydrolysis of the cyano group.
Advanced: How can computational methods like molecular docking elucidate the bioactivity of this compound?
Answer:
To predict binding interactions (e.g., with enzymes like COX-2 or kinases):
- Structure Preparation: Optimize the compound’s geometry using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Docking Workflow: Use AutoDock Vina with a Lamarckian genetic algorithm to screen against target protein structures (PDB IDs: e.g., 5KIR for COX-2). Adjust grid box dimensions to encompass the active site .
- Validation: Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
Contradictions between in silico predictions and experimental IC50 values may arise from solvation effects or protein flexibility, necessitating free-energy perturbation (FEP) analysis .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Purity Analysis:
- HPLC (C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm).
- Melting Point Determination (compare with literature values for batch consistency).
- Structural Confirmation:
- 1H/13C NMR : Key signals include the enamide proton (δ 7.8–8.2 ppm, Z-configuration) and trifluoromethyl carbon (δ 120–125 ppm, JCF ≈ 270 Hz).
- FT-IR : Confirm cyano (C≡N stretch: ~2200 cm⁻¹) and phenolic O–H (broad peak: ~3200 cm⁻¹) groups .
Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values)?
Answer:
Contradictions may stem from assay conditions or compound stability. Mitigation strategies include:
- Standardized Assays: Use cell-line authentication (STR profiling) and control for pH, serum proteins, and DMSO concentration.
- Stability Testing: Perform HPLC-MS over 24–72 hours in assay buffers to detect degradation products (e.g., hydrolysis of the enamide bond).
- Orthogonal Assays: Validate results using alternate methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
For enzyme inhibition studies, ensure pre-incubation of the compound with the enzyme to account for slow-binding kinetics .
Basic: What are the key structural features influencing this compound’s reactivity?
Answer:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl and cyano groups increase electrophilicity at the α,β-unsaturated carbonyl, favoring Michael addition reactions.
- Phenolic Hydroxyl Group: Participates in hydrogen bonding with biological targets but requires protection (e.g., acetylation) during synthesis to prevent oxidation .
- Z-Configuration: Confers spatial constraints affecting binding to planar active sites (e.g., kinases). Confirm via NOESY NMR (cross-peaks between enamide proton and aromatic protons) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Scaffold Modifications:
- Replace the 4-hydroxy-3,5-dimethylphenyl group with electron-rich (e.g., methoxy) or bulky (e.g., tert-butyl) substituents to assess steric/electronic effects.
- Substitute the trifluoromethylphenyl moiety with bioisosteres (e.g., pentafluorosulfanyl) to enhance metabolic stability.
- In Silico Tools: Use CoMFA/CoMSIA (SYBYL-X) to generate 3D-QSAR models based on IC50 data from analogs .
- Metabolite Identification: Perform LC-HRMS on hepatocyte incubations to identify metabolic soft spots (e.g., CYP450-mediated hydroxylation) .
Basic: What degradation pathways should be monitored during storage?
Answer:
- Hydrolysis: The enamide bond is susceptible to aqueous hydrolysis, forming cyanoacetic acid and aryl amine byproducts. Store under inert gas (argon) at −20°C.
- Oxidation: The phenolic group may form quinone derivatives under aerobic conditions. Add antioxidants (e.g., BHT) to solid-state formulations.
- Analytical Monitoring: Use HPLC-DAD with peak purity analysis to detect degradation .
Advanced: How can regioselectivity challenges in derivatization be addressed?
Answer:
- Directing Groups: Introduce a temporary Boc-protected amine on the phenyl ring to guide functionalization (e.g., Pd-catalyzed C–H activation).
- Computational Guidance: Calculate Fukui indices (using Gaussian09) to predict electrophilic/nucleophilic sites on the aromatic rings.
- Microwave Synthesis: Enhance regioselectivity in SNAr reactions by optimizing temperature and solvent polarity (e.g., DMF vs. THF) .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent Pair Screening: Test ethanol/water (70:30 v/v) or dichloromethane/hexane (1:3 v/v) for high recovery (>85%).
- Temperature Gradient: Dissolve the compound at reflux, then cool slowly (0.5°C/min) to room temperature to maximize crystal size and purity.
- Characterization: Validate via PXRD to ensure polymorph consistency .
Advanced: How can formulation challenges (e.g., poor aqueous solubility) be overcome?
Answer:
- Nanoparticulate Systems: Use antisolvent precipitation with PLGA or liposomes (particle size <200 nm via DLS).
- Solid Dispersion: Prepare with HPMCAS-LF (1:3 ratio) via spray drying; confirm amorphous state via DSC (Tg ~120°C).
- Prodrug Approach: Synthesize phosphate or hemisuccinate esters of the phenolic group for enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
